molecular formula C11H9ClN2O3 B2923539 ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 16867-55-3

ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B2923539
CAS No.: 16867-55-3
M. Wt: 252.65
InChI Key: AQDZYTGKOBFITO-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 16867-55-3) is a chemical compound with the molecular formula C11H9ClN2O3 and a molecular weight of 252.65 g/mol . This reagent is a derivative of the 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research. The compound is characterized by its specific SMILES notation, CCOC(=O)C1=CN=C2C=CC(=CN2C1=O)Cl, and is associated with the MDL number MFCD20922945 . It is offered as a high-purity building block for research applications, including use in the synthesis of more complex molecules for drug discovery and development projects. As a specialist intermediate, its value lies in its fused pyrimidine ring system and functional groups, which allow for further chemical modifications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can order this compound from various global stockpoints, though availability may vary .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)8-5-13-9-4-3-7(12)6-14(9)10(8)15/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDZYTGKOBFITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CN2C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the following steps:

  • Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.

  • Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with a suitable aldehyde or ketone.

  • Chlorination: The chloro group at the 7th position is introduced through a halogenation reaction using a chlorinating agent.

  • Carboxylation: The carboxylate ester group at the 3rd position is introduced through a carboxylation reaction using a carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reagents and reaction conditions is optimized to achieve high yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can be achieved by reacting the compound with nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.

  • Substitution: Nucleophiles such as ammonia or amines, and electrophiles such as alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyrido[1,2-a]pyrimidines.

Scientific Research Applications

Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Ethyl 7-Bromo-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylate (CAS 16867-56-4)

  • Structure : Bromine replaces chlorine at position 5.
  • Properties : Higher molecular weight (297.1 g/mol vs. ~261.6 g/mol for the chloro analog) due to bromine’s atomic mass. Bromine’s larger size and polarizability may enhance halogen bonding in biological targets, though this is offset by reduced metabolic stability compared to chlorine .
  • Applications : Used as a research chemical (e.g., kinase inhibitor studies), with solubility in DMSO and storage at room temperature .

Ethyl 2-Hydroxy-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylate (CAS 52578-37-7)

  • Structure : Hydroxyl group at position 2 instead of hydrogen.
  • Properties: The hydroxyl group increases polarity, improving aqueous solubility but reducing membrane permeability. This substitution may also stabilize the enol tautomer, altering reactivity in nucleophilic substitutions .
  • Synthesis: Reacts with benzylamines in ethanol, requiring excess amine and prolonged reaction times due to reduced electrophilicity at the ester group .

Modifications to Ring Saturation and Substituents

Ethyl 6-Methyl-4-Oxo-1-Propanoyl-1,6,7,8,9,9a-Hexahydro-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylate (CAS 33499-11-5)

  • Structure: Partially saturated pyrido-pyrimidine ring with methyl and propanoyl groups.
  • Properties: Molecular weight: 294.35 g/mol. Density: 1.21 g/cm³; boiling point: 484°C.

Ethyl 2-Hydroxy-9-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylate

  • Structure : Methyl group at position 9 and hydroxyl at position 2.
  • Demonstrates the importance of experimental validation for biological effects .

Extended Fused-Ring Systems

Ethyl 4-(3-Chlorophenyl)-2-Methyl-4,10-Dihydrobenzo[4,5]Imidazo[1,2-a]Pyrimidine-3-Carboxylate

  • Structure : Benzoimidazo-pyrimidine fused core with a 3-chlorophenyl substituent.
  • Properties :
    • Melting point: 245–247°C (higher than simpler pyrido-pyrimidines due to increased rigidity).
    • IR/NMR data confirm hydrogen bonding and π-stacking interactions, critical for crystallinity .

Ethyl 7-Methyl-2-(4-(Trifluoromethyl)Phenyl)Imidazo[1,2-a]Pyrimidine-3-Carboxylate

  • Structure : Imidazo-pyrimidine core with a trifluoromethylphenyl group.
  • Properties :
    • Melting point: 129.1–131.6°C.
    • The trifluoromethyl group enhances lipophilicity and metabolic resistance, making it suitable for drug discovery .

Comparative Analysis Table

Compound Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Notable Properties/Applications
Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (Target) Cl at C7, ester at C3 ~261.6 (estimated) N/A Intermediate for drug synthesis
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Br at C7 297.1 N/A Research use (kinase studies)
Ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate OH at C2 ~250.2 N/A Enhanced solubility, nucleophilic reactivity
Ethyl 6-methyl-4-oxo-1-propanoyl-hexahydro derivative Saturated ring, methyl, propanoyl 294.35 N/A Flexible binding to proteins
Ethyl 4-(3-chlorophenyl)-2-methyl-benzoimidazo derivative Benzoimidazo core, 3-chlorophenyl N/A 245–247 High rigidity, crystallinity

Key Research Findings

  • Reactivity : The ester group in pyrido-pyrimidine derivatives is reactive toward amines, but steric and electronic effects (e.g., hydroxyl or bulky substituents) necessitate optimized reaction conditions .
  • Physical Properties : Melting points correlate with molecular rigidity; fused-ring systems (e.g., benzoimidazo) exhibit higher thermal stability .

Biological Activity

Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS No. 16867-55-3) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C₁₁H₉ClN₂O₃
  • Molecular Weight : 252.65 g/mol
  • InChI Key : UGSTZPVMZHXYRW-UHFFFAOYSA-N
  • SMILES : CCOC(=O)CC(=C1)C(=O)N(C=2)C(C=CC(Cl)2)=N1

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays indicated that this compound effectively reduced the viability of human tumor xenografts in nude mice models at well-tolerated doses.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that this compound exhibits inhibitory effects on cyclooxygenase enzymes (COX), particularly COX-2. A comparative study found that the compound displayed an ED50 value of approximately 9.17 μM, similar to the standard anti-inflammatory drug indomethacin (ED50 = 9.17 μM) .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. In vitro tests revealed that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an antibacterial agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of the chloro group at position 7 and the carbonyl group at position 4 have been identified as key structural features contributing to the enhanced biological activity of this compound. Modifications to these positions may lead to derivatives with improved potency and selectivity .

CompoundActivity TypeED50 (μM)Reference
Ethyl 7-chloro-4-oxo...Anti-inflammatory9.17
IndomethacinAnti-inflammatory9.17
Ethyl 7-chloro...AntibacterialMIC values comparable to antibiotics

Case Study 1: In Vivo Efficacy in Tumor Models

A study investigated the efficacy of this compound in human tumor xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Anti-inflammatory Mechanism Exploration

Another research focused on elucidating the anti-inflammatory mechanisms of this compound. It was found that this compound effectively inhibited pro-inflammatory cytokines and reduced edema in animal models, demonstrating its therapeutic potential in treating inflammatory diseases.

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